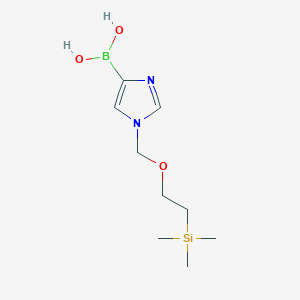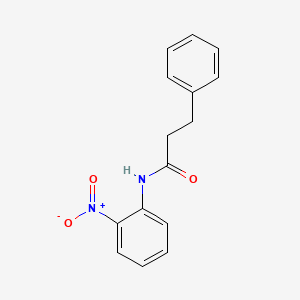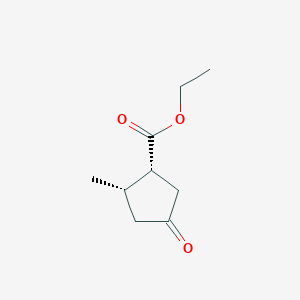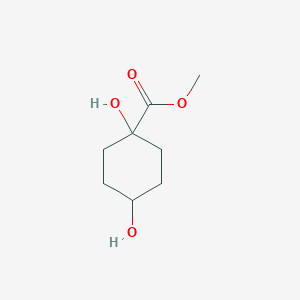
Methyl 1,4-dihydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It contains a cyclohexane ring substituted with two hydroxyl groups at positions 1 and 4, and a carboxylate ester group at position 1
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The use of efficient and green catalysts, such as CuMgAl, allows for environmentally friendly production with high yields and minimal by-products .
化学反应分析
Types of Reactions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedione or 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives.
科学研究应用
Methyl 1,4-dihydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of methyl 1,4-dihydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Contains a cyclohexene ring instead of a cyclohexane ring.
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxyl group at position 4
Uniqueness
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is unique due to the presence of two hydroxyl groups on the cyclohexane ring, which provides additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
methyl 1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,9,11H,2-5H2,1H3 |
InChI 键 |
MPQLIDBKKIPEMP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCC(CC1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
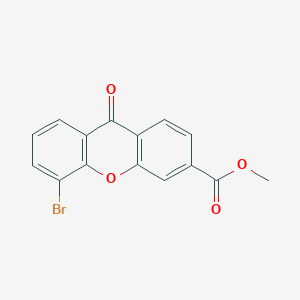
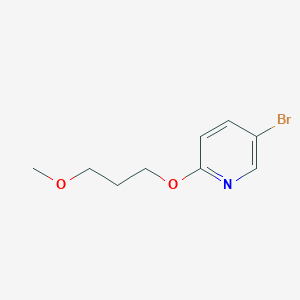
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

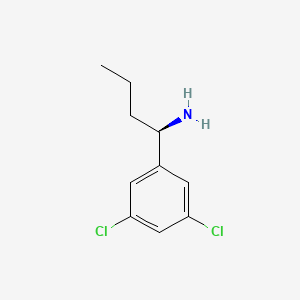

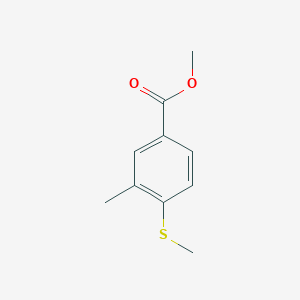

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

